molecular formula C9H9F3N2O B12348655 2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

Cat. No.: B12348655
M. Wt: 218.18 g/mol
InChI Key: ONUFCSQIBNVFGS-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is a compound that features a trifluoromethyl group attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce tetrahydroquinazolinone derivatives.

Scientific Research Applications

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one is unique due to its specific quinazolinone core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinazolin-4-one

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h5H,1-4H2

InChI Key

ONUFCSQIBNVFGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=NC(=O)C2C1)C(F)(F)F

Origin of Product

United States

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